molecular formula C15H20ClNO3 B1227220 4-(4-Chloro-2-methylphenoxy)-1-(4-morpholinyl)-1-butanone

4-(4-Chloro-2-methylphenoxy)-1-(4-morpholinyl)-1-butanone

Cat. No. B1227220
M. Wt: 297.78 g/mol
InChI Key: SACVJJTXPBVABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-2-methylphenoxy)-1-(4-morpholinyl)-1-butanone is an aromatic ether.

Scientific Research Applications

1. Synthesis and Derivatization Methods

  • Synthesis of Related Compounds : Research includes the synthesis of various compounds that share structural similarities or methods with 4-(4-Chloro-2-methylphenoxy)-1-(4-morpholinyl)-1-butanone. For instance, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of the anti-HCV drug simeprevir, demonstrates complex multi-step organic synthesis methods (An Chenhon, 2015).
  • Derivatization for Analysis : Methods for derivatizing similar phenoxy herbicides have been developed, such as for water sample analysis using phase transfer microextraction with GC-MS analysis (A. Nuhu, C. Basheer, K. Alhooshani, A. Al-Arfaj, 2012).

2. Process Intensification and Catalysis

  • Esterification of Similar Compounds : A study explored the esterification of MCPA (a compound related to 4-(4-Chloro-2-methylphenoxy)-1-(4-morpholinyl)-1-butanone) with microwave irradiation. This highlighted the efficiency of immobilized enzymes in catalyzing esterification, relevant to process intensification in organic synthesis (Somnath Shinde, G. Yadav, 2014).

3. Herbicide Sorption Studies

  • Sorption to Soil and Minerals : The sorption behavior of phenoxy herbicides, including compounds structurally related to 4-(4-Chloro-2-methylphenoxy)-1-(4-morpholinyl)-1-butanone, in soils and minerals, has been extensively studied. These studies are crucial in understanding the environmental fate of such compounds (D. Werner, J. Garratt, G. Pigott, 2012).

4. Analytical Methods Development

5. Biochemical and Pharmacological Studies

  • Molecular Modeling and Interaction Studies : Investigations into the molecular interactions, photophysics, and photochemistry of morpholino derivatives provide insights into the behavior of these compounds under various conditions, which can be applicable to similar structures like 4-(4-Chloro-2-methylphenoxy)-1-(4-morpholinyl)-1-butanone (F. Morlet‐Savary, X. Allonas, C. Dietlin, J. Malval, J. Fouassier, 2008).

6. Material Science and Polymer Research

properties

Product Name

4-(4-Chloro-2-methylphenoxy)-1-(4-morpholinyl)-1-butanone

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C15H20ClNO3/c1-12-11-13(16)4-5-14(12)20-8-2-3-15(18)17-6-9-19-10-7-17/h4-5,11H,2-3,6-10H2,1H3

InChI Key

SACVJJTXPBVABM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCOCC2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCOCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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